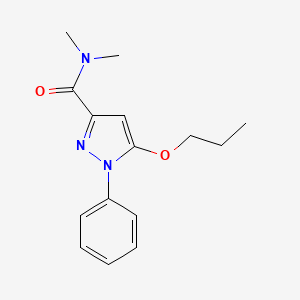

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide

Description

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with the molecular formula C₁₅H₁₉N₃O₂ (CAS: 55228-56-3) . Key structural features include:

- A 1-phenyl group at position 1 of the pyrazole ring.

- A propoxy substituent (-OCH₂CH₂CH₃) at position 4.

- A dimethylamide group (-N(CH₃)₂) at the carboxamide position.

The compound’s SMILES representation is COC(C)=C1N(N=C1C(=O)N(C)C)C2=CC=CC=C2, and its molar mass is 273.33 g/mol . Collision cross-section (CCS) predictions for ionized forms (e.g., [M+H]⁺ at m/z 274.15) suggest utility in mass spectrometry-based analyses .

Properties

CAS No. |

55228-55-2 |

|---|---|

Molecular Formula |

C15H19N3O2 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenyl-5-propoxypyrazole-3-carboxamide |

InChI |

InChI=1S/C15H19N3O2/c1-4-10-20-14-11-13(15(19)17(2)3)16-18(14)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |

InChI Key |

JIXDQOGBKZMWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide typically involves the reaction of 1-phenyl-5-propoxy-1H-pyrazole-3-carboxylic acid with N,N-dimethylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Pyrazole Carboxamides

N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide (CAS 55228-56-3)

- Structural difference : The alkoxy group at position 5 is isopropoxy (-OCH(CH₃)₂) instead of propoxy.

- Molecular formula : Identical (C₁₅H₁₉N₃O₂), but isomerism affects physicochemical properties.

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

- Structural differences: Chloro (-Cl) and cyano (-CN) substituents replace the propoxy group. A methyl group (-CH₃) is present at position 3.

- Impact: Electron-withdrawing Cl and CN groups enhance electrophilicity, contrasting with the electron-donating propoxy.

Variations in Carboxamide Substituents

N,3-Dimethyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 1249433-67-7)

- Structural differences :

- Simpler backbone: Lacks phenyl and propoxy groups.

- Propyl (-CH₂CH₂CH₃) substituent at position 1.

- Impact :

- Reduced molar mass (C₉H₁₅N₃O , 181.24 g/mol) enhances bioavailability but lowers aromatic interactions.

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a–c)

- Structural differences :

- Hydroxylamine (-NH-O-) and benzyl groups replace dimethylamide.

- Additional aryl substituents at position 5.

Halogenated Derivatives

5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b)

- Structural highlights: Dual chloro substituents (positions 5 and aryl ring). Cyano and methyl groups enhance steric and electronic complexity.

- Impact :

- Higher molecular weight (437.1 g/mol) and melting point (171–172°C) compared to the target compound.

Key Research Findings and Trends

Substituent Effects: Electron-donating groups (e.g., propoxy) increase solubility but may reduce electrophilic reactivity. Halogens and cyano groups enhance thermal stability (higher mp) and interaction with biological targets .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogs, such as EDCI/HOBt-mediated coupling (used in ) .

Biological Relevance :

- While the target compound lacks reported bioactivity data, structurally related compounds (e.g., hydroxylamine derivatives in ) show promise in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.